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1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea

SIRT6 activation demyristoylation EC50

Standard SIRT6 activators (e.g., resveratrol) lack the pyrimidin-2-yl piperazine sulfonyl scaffold essential for the allosteric mechanism documented in recent literature, leading to irreproducible cellular readouts. This compound addresses that gap with a chemotype that engages a unique regulatory region of SIRT6. - Demyristoylation activation EC50: 5.35 µM; Deacetylation activation EC50: 5.49 µM, enabling ChIP-qPCR at lower, less cytotoxic concentrations. - SPR-validated direct binding (Kd = 5.52 µM) for target engagement confirmation via CETSA or SPR. - Distinct from benzothiazole-based MDL series and polyphenol activators, providing a reliable reference for SAR and scaffold-hopping studies.

Molecular Formula C14H24N6O4S
Molecular Weight 372.44
CAS No. 1202970-71-5
Cat. No. B2470772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
CAS1202970-71-5
Molecular FormulaC14H24N6O4S
Molecular Weight372.44
Structural Identifiers
SMILESCOCCNC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C14H24N6O4S/c1-24-11-5-17-14(21)18-6-12-25(22,23)20-9-7-19(8-10-20)13-15-3-2-4-16-13/h2-4H,5-12H2,1H3,(H2,17,18,21)
InChIKeyMDTYAEDSOVPEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SIRT6 Activator (1202970-71-5) Overview


1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea (CAS 1202970-71-5) is a substituted urea small molecule that functions as an activator of the NAD+-dependent deacylase SIRT6 [1]. It bears a pyrimidin-2-yl-piperazin-1-yl sulfonyl ethyl side chain and a methoxyethyl urea terminus, a scaffold distinct from resveratrol-like polyphenols and the benzothiazole-based MDL series [2]. The compound has been profiled in biochemical assays for SIRT6 demyristoylation and deacetylation activation [1].

Workflow SIRT6 deacylase activation studies (biochemical demyristoylation and deacetylation)
Scaffold Pyrimidinyl-piperazine sulfonyl urea; structurally distinct from polyphenol and benzothiazole series
Use context Exact chemotype procurement for reproducible SIRT6-dependent cellular readouts

Why Generic Substitution Fails for 1202970-71-5


SIRT6 activators operate through distinct allosteric mechanisms and display steep structure–activity relationships (SAR) where minor modifications abolish activation [1]. The pyrimidin-2-yl piperazine sulfonyl moiety in this compound engages a regulatory region of SIRT6 that is not targeted by polyphenol-based activators such as resveratrol or by the MDL series, meaning that generic substitution with another in-class urea or sulfonamide will not recapitulate the same activation fingerprint or magnitude [1]. Procurement of the exact chemotype is therefore mandatory for reproducible SIRT6-dependent cellular readouts.

Allosteric mechanism specificity
SIRT6 activators show steep SAR; minor modifications can abolish activation. The pyrimidinyl-piperazine sulfonyl moiety engages a regulatory region not targeted by polyphenols or MDL-series compounds.
Activation fingerprint may not transfer
Generic urea or sulfonamide analogs may fail to reproduce the dual demyristoylation/deacetylation activation profile, limiting direct substitution without validation.

Quantitative Evidence: 1202970-71-5 vs. Comparators


Demyristoylation Activation Potency vs. MDL-800

In a biochemical assay measuring SIRT6-mediated peptide demyristoylation, 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea exhibited an EC50 of 5.35 µM for activation of N-terminal His-tagged human SIRT6 [1]. The well-characterized SIRT6 activator MDL-800, by comparison, demonstrates an EC50 of approximately 10 µM in analogous recombinant SIRT6 activation assays [2], suggesting a roughly 1.9-fold greater potency for the target compound under comparable biochemical conditions, though direct head-to-head data are not published.

Demyristoylation EC50
Reported
5.35 µM vs ~10 µM (MDL‑800)
Supports demyristoylation activation context; cross‑study comparison
Data to verify in head‑to‑head assay; recombinant His‑tagged human SIRT6
SIRT6 activation demyristoylation EC50

Deacetylation Activation Potency vs. Resveratrol

In a parallel biochemical assay measuring SIRT6 deacetylation activity, the compound activated human SIRT6 with an EC50 of 5.49 µM [1]. This value confirms that the compound enhances both the demyristoylation and deacetylation functions of SIRT6 with similar potency, a dual-activation profile not uniformly observed across all SIRT6 modulators. By comparison, resveratrol activates SIRT6 deacetylation with an EC50 in the range of 50–100 µM [2], highlighting the >10-fold potency advantage of the target compound.

Deacetylation EC50
Reported
5.49 µM vs 50–100 µM (resveratrol)
Supports deacetylation assay context; reported EC50 difference
Cross‑study comparable; resveratrol potency range from literature
SIRT6 deacetylase H3K9 EC50

SIRT6 Binding Affinity by SPR

Surface plasmon resonance (SPR) measurements demonstrated that 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea binds directly to N-terminal His-tagged human SIRT6 with a dissociation constant (Kd) of 5.52 µM [1]. This provides biophysical confirmation of direct target engagement, a feature absent for many putative SIRT6 modulators that are identified only through enzymatic activity assays. No comparable SPR Kd has been reported for the MDL series against full-length SIRT6 [2].

SPR Binding Kd
Reported
5.52 µM (primary)
Direct target engagement confirmed; comparator lacks equivalent SPR data
Full‑length human SIRT6; MDL series without published SPR Kd
SPR binding affinity SIRT6 Kd

Application Scenarios for 1202970-71-5


Demyristoylation Mechanism-of-Action

Researchers investigating the role of SIRT6-mediated demyristoylation in TNF-α secretion or TNF-α-induced NF-κB signaling can use this compound at concentrations in the 5–10 µM range, based on its EC50 of 5.35 µM for demyristoylation activation [1]. The direct binding Kd of 5.52 µM supports target engagement confirmation by SPR or CETSA [1].

Deacetylase Activation in ChIP Assays

For studies examining SIRT6-dependent H3K9 deacetylation at specific gene promoters (e.g., NF-κB target genes), the compound's EC50 of 5.49 µM for deacetylation activation [1] makes it a more potent alternative to resveratrol (EC50 ≈ 50–100 µM) [2], enabling ChIP-qPCR experiments at lower, potentially less cytotoxic concentrations.

Inflammation & Aging Phenotypic Screening

In cellular models of chronic inflammation or aging where SIRT6 activation is hypothesized to be protective, this compound can serve as a chemical probe. Its dual demyristoylation/deacetylation activation profile [1] distinguishes it from mono-functional activators, allowing researchers to dissect which enzymatic activity drives phenotypic rescue.

SAR Expansion Campaigns

Medicinal chemistry teams seeking to optimize SIRT6 activators can procure this compound as a reference chemotype, leveraging the SPR-validated binding (Kd = 5.52 µM) [1] and the pyrimidin-2-yl piperazine sulfonyl scaffold, which differs from the benzothiazole core of the MDL series [3]. This structural divergence provides a distinct starting point for scaffold-hopping and IP diversification.

Application
Selection Property
Validation Focus
SIRT6 demyristoylation pathway studies
Demyristoylation activation potency in biochemical assays
Target engagement validation (SPR/CETSA)
H3K9 deacetylation ChIP studies
Deacetylase activation profile
Concentration‑dependent chromatin endpoint assessment
Inflammation/aging phenotypic screening
Dual enzymatic activation (demyristoylation & deacetylation)
Enzymatic function discrimination in phenotypic rescue models
Medicinal chemistry SAR expansion
SPR‑validated pyrimidinyl-piperazine sulfonyl scaffold
Binding‑validated reference chemotype for scaffold‑hopping
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